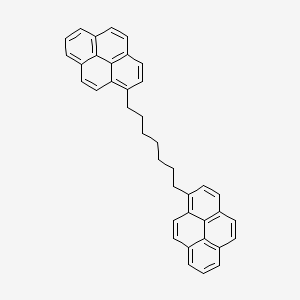
1,1'-(Heptane-1,7-diyl)dipyrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(Heptane-1,7-diyl)dipyrene is a chemical compound known for its unique structure and properties. It consists of two pyrene units connected by a heptane chain. Pyrene is a polycyclic aromatic hydrocarbon, and the heptane chain provides flexibility and length to the molecule.
Preparation Methods
The synthesis of 1,1’-(Heptane-1,7-diyl)dipyrene typically involves the coupling of pyrene units with a heptane linker. One common method is the use of a Grignard reaction, where a pyrene derivative is reacted with a heptane-based Grignard reagent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
1,1’-(Heptane-1,7-diyl)dipyrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced pyrene derivatives.
Substitution: Electrophilic substitution reactions can occur on the pyrene rings, allowing for the introduction of various functional groups. Common reagents include halogens and nitrating agents.
Scientific Research Applications
1,1’-(Heptane-1,7-diyl)dipyrene has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of polycyclic aromatic hydrocarbons and their interactions with other molecules.
Biology: The compound’s fluorescence properties make it useful in biological imaging and as a probe for studying cellular processes.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to interact with biological membranes.
Mechanism of Action
The mechanism of action of 1,1’-(Heptane-1,7-diyl)dipyrene involves its interaction with molecular targets through π-π stacking and hydrophobic interactions. These interactions allow the compound to bind to various substrates, influencing their properties and behavior. The heptane chain provides flexibility, enabling the molecule to adapt to different environments and targets .
Comparison with Similar Compounds
1,1’-(Heptane-1,7-diyl)dipyrene can be compared to other similar compounds, such as:
1,1’-(1,12-Dodecanediyl)dipyrene: This compound has a longer alkane chain, which affects its flexibility and interaction with other molecules.
9,9′-Heptane-1,7-diyldiacridine: This compound features acridine units instead of pyrene, leading to different electronic and photophysical properties.
The uniqueness of 1,1’-(Heptane-1,7-diyl)dipyrene lies in its specific combination of pyrene units and heptane chain, which provides a balance of rigidity and flexibility, making it suitable for various applications.
Properties
CAS No. |
61549-28-8 |
|---|---|
Molecular Formula |
C39H32 |
Molecular Weight |
500.7 g/mol |
IUPAC Name |
1-(7-pyren-1-ylheptyl)pyrene |
InChI |
InChI=1S/C39H32/c1(2-4-8-26-14-16-32-20-18-28-10-6-12-30-22-24-34(26)38(32)36(28)30)3-5-9-27-15-17-33-21-19-29-11-7-13-31-23-25-35(27)39(33)37(29)31/h6-7,10-25H,1-5,8-9H2 |
InChI Key |
BAOVZCPRJDCMJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCCCCCC5=C6C=CC7=CC=CC8=C7C6=C(C=C8)C=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2-{[4-Chloro-3-(trifluoromethyl)phenyl]sulfanyl}phenyl)acetic acid](/img/structure/B14583793.png)
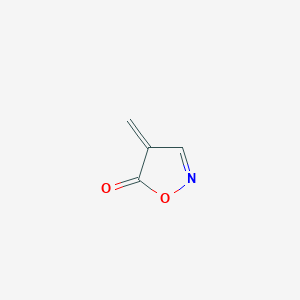
![2,6-Bis[(benzylsulfanyl)methyl]-4-nitrophenol](/img/structure/B14583815.png)

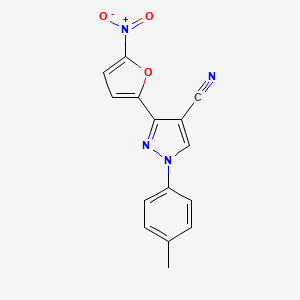
![1-{1-[2-(1H-Indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14583831.png)
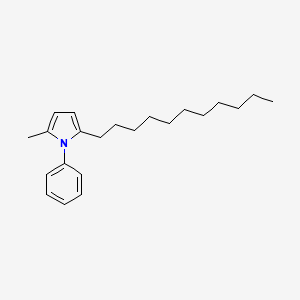
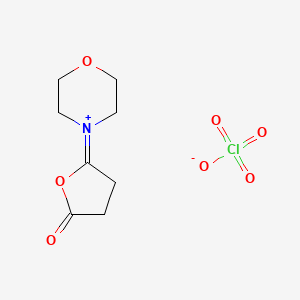
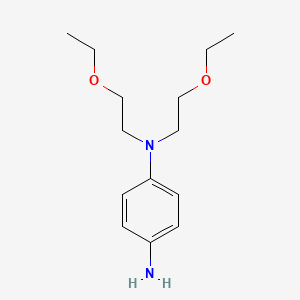
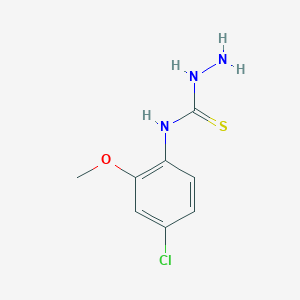

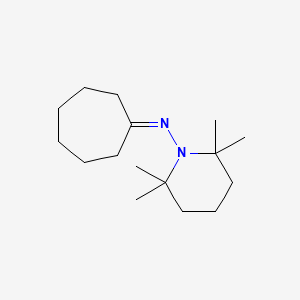

![2-Amino-3-phenyl-2H-imidazo[1,5-a]pyridin-4-ium bromide](/img/structure/B14583901.png)
